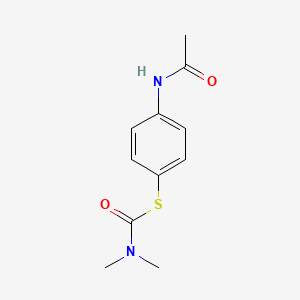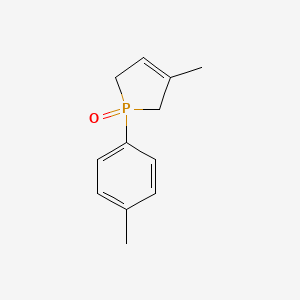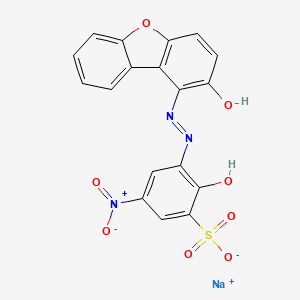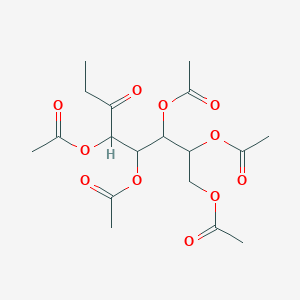
N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-amine is a chemical compound with the molecular formula C17H19N3O. It belongs to the phenoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-amine typically involves the reaction of 3H-phenoxazin-7-amine with diethylamine and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-imino-3H-phenoxazin-7-amine
- N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-ol
- N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-thiol
Uniqueness
N,N-Diethyl-3-imino-8-methyl-3H-phenoxazin-7-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13117-55-0 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N,N-diethyl-7-imino-2-methylphenoxazin-3-amine |
InChI |
InChI=1S/C17H19N3O/c1-4-20(5-2)15-10-17-14(8-11(15)3)19-13-7-6-12(18)9-16(13)21-17/h6-10,18H,4-5H2,1-3H3 |
InChI Key |
WBARPMJDSAXUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1C)N=C3C=CC(=N)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



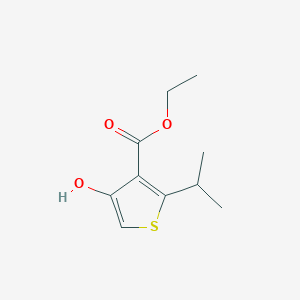

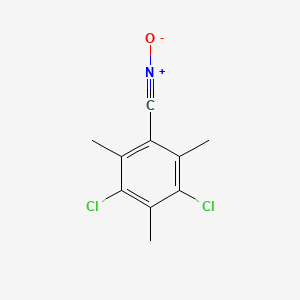


![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
